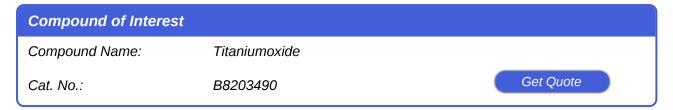


Application Notes and Protocols: Titanium Oxide in Perovskite Solar Cells

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium dioxide (TiO₂) is a cornerstone material in the advancement of perovskite solar cells (PSCs), largely due to its favorable energy band structure, high chemical stability, non-toxicity, and low cost.[1] It is most prominently used as the electron transport layer (ETL), a critical component that facilitates the efficient extraction of photogenerated electrons from the perovskite absorber layer while blocking holes.[2] The properties of the TiO₂ layer—including its morphology, crystallinity, and thickness—are paramount as they directly influence the overall power conversion efficiency (PCE), stability, and reproducibility of the solar cell.[3][4] This document provides a detailed overview of the primary applications of TiO₂ in PSCs, quantitative performance data, and comprehensive experimental protocols for its deposition.

Key Applications of Titanium Oxide in Perovskite Solar Cells

Titanium dioxide is versatile and can be incorporated into the PSC architecture in several forms, each serving a distinct purpose to enhance device performance.

• Compact Layer (c-TiO₂): A dense, pinhole-free thin film of TiO₂ is typically deposited directly onto the transparent conductive oxide (TCO) substrate (e.g., FTO glass).[5] Its primary function is to act as a selective electron contact and a hole-blocking layer, preventing charge



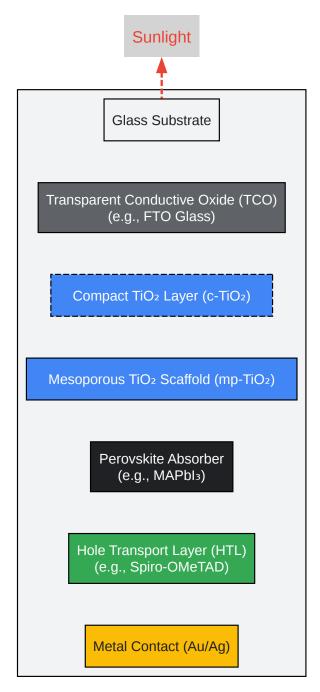
recombination at the TCO/perovskite interface, which would otherwise cause a short circuit. [6]

- Mesoporous Scaffold (mp-TiO₂): Often coated on top of the compact layer, a high-surface-area mesoporous scaffold of TiO₂ nanoparticles serves as a framework for the perovskite material.[7][8] This structure increases the interfacial area between the ETL and the perovskite, improving charge injection and providing a pathway for efficient electron transport.[9][10] The scaffold also plays a role in controlling the crystallization and grain size of the perovskite film.[7][11]
- Passivation Layer: Defects at the surface and grain boundaries of the perovskite film or at
 the ETL/perovskite interface can act as traps for charge carriers, leading to non-radiative
 recombination and reduced device efficiency.[12][13] Thin layers of TiO₂, often deposited by
 methods like Atomic Layer Deposition (ALD), can be used to passivate these defects.[14]
 This reduces recombination losses, leading to improved open-circuit voltage (Voc) and fill
 factor (FF), and enhances the overall stability of the device.[12][13][15]

Device Architecture and Energy Levels

The following diagrams illustrate the typical structure of a TiO₂-based perovskite solar cell and the energy level alignment that facilitates charge separation and transport.



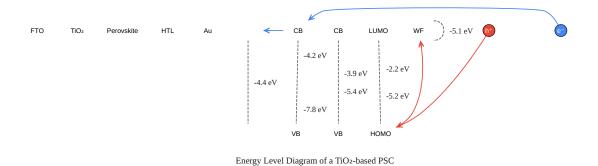


Typical n-i-p Perovskite Solar Cell Architecture

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Caption: Diagram of a standard n-i-p mesoporous PSC structure.





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Caption: Energy levels facilitating electron and hole transport.

Quantitative Data Summary

The choice of TiO₂ deposition method significantly impacts the photovoltaic performance of PSCs. The following tables summarize representative performance parameters for devices fabricated using different techniques for the compact and mesoporous layers.

Table 1: Performance of Planar PSCs with Different Compact TiO2 Layers

Deposition Method	Voc (V)	Jsc (mA/cm²)	FF (%)	PCE (%)	Reference
Spin Coating	0.91	19.21	75	9.93	[16]
Spray Pyrolysis	1.02	20.02	71	14.46	
Atomic Layer Deposition	1.04	22.58	75	17.64	[2]
E-Beam Evaporation (Annealed @ 480°C)	0.98	15.42	73	11.16	[17]



| Pulsed Laser Deposition | - | - | - | 13.95 | [5] |

Table 2: Performance of Mesoporous PSCs with Different TiO2 Scaffolds

Scaffold Type	Voc (V)	Jsc (mA/cm²)	FF (%)	PCE (%)	Reference
Nanoparticl es (Control)	-	-	-	~15.5	[11]
Nanoparticles + Polymer Template	-	-	-	18.8	[7][11]
Nanoparticles + Nanorods (10%)	-	-	-	~15.0	[8]
Nanorod Array (Bare)	0.94	19.33	64	11.69	[18]

| Nanorod Array (TiCl4 Treated) | 1.01 | 21.01 | 68 | 14.45 |[18] |

Table 3: Effect of TiO₂ Passivation Strategies on PSC Performance

Passivation Method	Voc (V)	Jsc (mA/cm²)	FF (%)	PCE (%)	Reference
No Passivation (Control)	-	-	-	16.49	[12][13]
Acetylamino Interlayer	-	-	-	19.26	[12][13]
H ₂ O ₂ Treatment	-	-	-	>14.0	[19]

| ALD TiO $_{2}$ on HTL | - | - | - | - | >16.0 |[14] |



Experimental Protocols

Detailed and reproducible protocols are essential for fabricating high-performance PSCs. The following sections provide step-by-step methodologies for preparing and depositing TiO₂ layers, followed by a complete device fabrication workflow.



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Caption: A typical fabrication workflow for mesoporous PSCs.

Protocol 1: Spray Pyrolysis of Compact TiO2 Layer

This method is scalable and widely used for depositing uniform, compact TiO₂ films.[10][20]

- 1. Precursor Solution Preparation:
- Prepare a solution of titanium diisopropoxide bis(acetylacetonate) in isopropanol. A common concentration is a 1:9 volume ratio.[10]
- Alternatively, mix 0.6 mL of titanium acetylacetonate (TAA) with 7 mL of isopropanol.[20]
- Ensure the solution is well-mixed before use.
- 2. Substrate Preparation:
- Clean patterned FTO glass substrates as described in the general workflow.
- Preheat the FTO substrate on a hot plate to the desired deposition temperature, typically between 300°C and 450°C.[10][20]
- 3. Deposition:
- Use a spray pyrolysis setup with air as the carrier gas.



- Spray the precursor solution onto the hot FTO substrate. The nozzle-to-substrate distance and spray rate should be optimized for uniform coverage.
- The deposition is typically carried out in several cycles to achieve the desired thickness (e.g., ~50 nm).[21]
- 4. Post-Deposition Annealing:
- After spraying, keep the substrate on the hot plate at the deposition temperature for an additional 30-60 minutes to ensure complete decomposition of the precursor and formation of crystalline TiO₂.[5][20]
- Allow the substrate to cool down to room temperature before the next fabrication step.

Protocol 2: Spin Coating of Mesoporous TiO2 Scaffold

This is a common laboratory technique for creating the mesoporous scaffold layer.[7][20]

- 1. TiO₂ Paste Preparation:
- Commercially available TiO₂ nanoparticle pastes (e.g., 18NR-T or 30NR-D) are typically used.
- Prepare a dilute suspension by mixing the TiO₂ paste with anhydrous ethanol. A common weight ratio is 1:5 (paste:ethanol).[22]
- For pore size engineering, soft polymer templates can be added to the paste before dilution.
 [7][11]
- Sonicate the suspension for at least 30 minutes to ensure a homogeneous dispersion.
- 2. Deposition:
- Dispense a specific volume (e.g., 50-80 μL) of the TiO₂ suspension onto the c-TiO₂/FTO substrate.[7][22]
- Spin coat at a speed between 2000 and 5000 rpm for 30-60 seconds.[16][20] The speed will
 determine the final thickness of the layer.



3. Sintering:

- Dry the coated substrate on a hotplate at ~100°C for 10 minutes.
- Transfer the substrate to a furnace and sinter at a high temperature, typically 450-550°C, for 30-60 minutes to remove organic binders and form a crystalline, porous network.[10][20]
- (Optional) For improved performance, a post-sintering treatment with a TiCl₄ solution (e.g., 40 mM in water at 70°C for 20 minutes) can be performed, followed by another annealing step.[20]

Protocol 3: Atomic Layer Deposition (ALD) of TiO₂

ALD allows for the deposition of highly conformal, pinhole-free, and ultrathin films with precise thickness control, making it ideal for compact layers and passivation.[2][3][23]

- 1. Precursors and Conditions:
- Common titanium precursors include titanium tetrachloride (TiCl₄) or titanium isopropoxide (TTIP).[3][23]
- Water (H₂O) is typically used as the oxygen precursor.
- The deposition temperature can range from low temperatures (e.g., 60°C for passivation on organic layers) to higher temperatures (e.g., 150-250°C for compact layers).[14]
- 2. Deposition Cycle:
- The ALD process consists of sequential, self-limiting surface reactions. A typical cycle is:
 - Pulse of Ti precursor (e.g., TiCl₄).
 - Purge with an inert gas (e.g., N₂).
 - Pulse of oxygen precursor (e.g., H₂O).
 - Purge with an inert gas (N₂).
- 3. Thickness Control:



- The film thickness is controlled by the number of ALD cycles. The growth per cycle is typically in the range of 0.4-0.5 Å.[2]
- An optimal thickness for a compact layer is often found to be between 10-20 nm.[2][3]
- 4. Post-Deposition Treatment:
- Depending on the deposition temperature and desired crystallinity, a post-annealing step may be required. However, one of the advantages of ALD is the ability to produce highquality films at relatively low temperatures.[3]

Protocol 4: Full Perovskite Solar Cell Fabrication (Mesoporous n-i-p)

This protocol outlines the steps following the ETL deposition to complete the device.[6][20][24]

- 1. Perovskite Layer Deposition (in N2-filled Glovebox):
- Prepare the perovskite precursor solution (e.g., by dissolving Pbl₂ and methylammonium iodide (MAI) in a solvent like DMF or a DMF/DMSO mixture).[5]
- Preheat the TiO₂/FTO substrate to ~70-100°C.
- Deposit the perovskite solution via a one-step or two-step spin-coating method.
- One-Step Example: Spin coat the precursor solution at ~4000-6500 rpm for 30s. During the spin, an anti-solvent (e.g., chlorobenzene or diethyl ether) is often dripped onto the substrate to induce rapid crystallization, resulting in a uniform film.[5][25]
- Anneal the perovskite film at ~100°C for 10-45 minutes.[20][25]
- 2. Hole Transport Layer (HTL) Deposition:
- Prepare the HTL solution. For Spiro-OMeTAD, this typically involves dissolving Spiro-OMeTAD powder in chlorobenzene and adding additives like 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution.[16]



- Spin coat the HTL solution onto the cooled perovskite layer at ~3000-4000 rpm for 30 seconds.[25]
- 3. Metal Electrode Deposition:
- Place the substrates in a thermal evaporator chamber.
- Define the active area of the device using a shadow mask.
- Evaporate the metal contact (typically 80-100 nm of Gold or Silver) under high vacuum.
- 4. Characterization:
- Measure the current density-voltage (J-V) characteristics of the completed cells under simulated AM 1.5G sunlight (100 mW/cm²) using a solar simulator.
- Extract key performance parameters: Voc, Jsc, FF, and PCE.

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